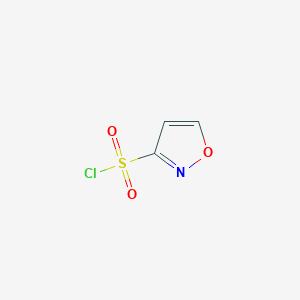

Isoxazole-3-sulfonylchloride

Description

Contextualization within Isoxazole (B147169) Chemistry: Recent Advances and Research Significance

Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic properties and the ability to act as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and target binding affinity. acs.org The isoxazole moiety is integral to a wide array of therapeutic agents, demonstrating activities such as antibacterial (e.g., Sulfamethoxazole), anti-inflammatory (e.g., Valdecoxib), and anticonvulsant effects. researchgate.netnih.gov

Recent advances in isoxazole chemistry have focused on developing efficient and regioselective synthetic methods to access functionalized derivatives. bohrium.com The ability to install a reactive group like a sulfonyl chloride onto the isoxazole ring is of paramount importance. The sulfonyl chloride group is a powerful electrophile, primarily used for the synthesis of sulfonamides—a class of compounds with a storied history and broad utility in medicine. rsc.orgrsc.org The placement of this group at the 3-position of the isoxazole ring specifically directs synthetic diversification from that vector, allowing chemists to systematically explore the structure-activity relationships of resulting derivatives.

Importance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of Isoxazole-3-sulfonylchloride lies in its role as a versatile synthetic intermediate. The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack, making it an excellent precursor for a variety of derivatives. Its most prominent application is in the synthesis of isoxazole-3-sulfonamides through reaction with a wide range of primary and secondary amines. This reaction is typically robust and high-yielding, providing a straightforward entry into a large chemical space.

By reacting this compound with different amines, chemists can generate extensive libraries of novel compounds. These derivatives can be screened for various biological activities, from antimicrobial and anticancer to enzyme inhibition. researchgate.netnih.gov For instance, reacting it with bioactive amine-containing scaffolds can lead to the creation of hybrid molecules, a modern strategy in drug discovery aimed at producing compounds with dual or enhanced activity. nih.gov The generation of isoxazoline-sulfonamides, for example, has been explored for developing new insecticides. nih.gov

The table below outlines the potential research applications based on the expected reactivity of this compound.

Interactive Table: Potential Research Applications of this compound

| Reactant Class | Product Class | Research Significance & Potential Applications |

| Primary/Secondary Alkyl Amines | N-Alkyl-isoxazole-3-sulfonamides | Generation of foundational structures for agrochemical research, such as novel insecticides or herbicides. nih.gov |

| Substituted Anilines | N-Aryl-isoxazole-3-sulfonamides | Synthesis of analogues of known drugs; core structures for developing inhibitors of enzymes like carbonic anhydrase or kinases. rsc.orgnih.gov |

| Amino-heterocycles (e.g., aminothiazole) | N-Heteroaryl-isoxazole-3-sulfonamides | Creation of hybrid molecules combining pharmacophores to target antimicrobial resistance or multifactorial diseases. acs.org |

| Amino Acids | Isoxazole-3-sulfonamido Acids | Development of peptidomimetics and novel compounds with potential applications as protease inhibitors. |

Current Research Landscape and Future Directions for this compound

The current research landscape emphasizes the rapid and efficient synthesis of structurally diverse compound libraries for high-throughput screening. This compound is an ideal starting material for such endeavors. Future research involving this compound is expected to advance in several key directions:

Combinatorial Chemistry: Its reactivity makes it perfectly suited for use in automated synthesis platforms to generate large libraries of isoxazole-3-sulfonamides. These libraries can be screened against a wide panel of biological targets to identify new hit compounds.

Development of Novel Bioactive Agents: A primary focus will be the continued design and synthesis of derivatives targeting specific diseases. This includes creating novel isoxazole-sulfonamides as potential carbonic anhydrase inhibitors for glaucoma or anticancer applications, or as new antibacterial agents to combat drug-resistant pathogens. rsc.orgnih.gov

Green Chemistry Approaches: There is a growing trend toward developing more environmentally benign synthetic methods. Future work will likely explore the reactions of this compound in greener solvents like water or under alternative energy sources such as ultrasound to reduce environmental impact and improve efficiency. nih.govresearchgate.net

Agrochemical Discovery: The proven success of related isoxazoline (B3343090) structures in insecticides suggests that derivatives of this compound could be promising candidates for new crop protection agents, a field requiring constant innovation due to resistance development. nih.gov

In essence, while this compound is a relatively simple molecule, its value as a reactive building block ensures its place in the forward-looking landscape of organic synthesis and medicinal chemistry.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | isoxazole-3-sulfonyl chloride |

| CAS Number | 1504257-04-8 |

| Molecular Formula | C₃H₂ClNO₃S |

| Molecular Weight | 167.57 g/mol |

| Canonical SMILES | C1=CON=C1S(=O)(=O)Cl |

Structure

3D Structure

Properties

Molecular Formula |

C3H2ClNO3S |

|---|---|

Molecular Weight |

167.57 g/mol |

IUPAC Name |

1,2-oxazole-3-sulfonyl chloride |

InChI |

InChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-2-8-5-3/h1-2H |

InChI Key |

SYKDFANAXDMRFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Investigative Studies on the Reactivity and Reaction Mechanisms of Isoxazole 3 Sulfonylchloride

Nucleophilic Substitution Reactions

The principal mechanism governing the reactions of isoxazole-3-sulfonyl chloride is nucleophilic substitution at the tetracoordinate sulfur atom. In this process, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is generally considered to proceed via a concerted bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center, involving a single transition state. nih.govnih.gov The reaction can also occur through a stepwise addition-elimination pathway involving a transient pentacoordinate sulfurane intermediate, though the concerted pathway is often favored for arenesulfonyl chlorides. nih.govmdpi.com

Formation of Sulfonamides: Advanced Coupling Procedures

The synthesis of sulfonamides through the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal and organic chemistry. cbijournal.comresearchgate.net For isoxazole-3-sulfonyl chloride, this reaction provides a direct route to a diverse range of isoxazole-sulfonamide derivatives.

Reactions with Primary and Secondary Amines

Isoxazole-sulfonyl chlorides readily react with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.comresearchgate.net The general procedure involves the dropwise addition of the sulfonyl chloride to a solution of the amine in a suitable solvent like acetonitrile (B52724) or dichloromethane. cbijournal.comresearchgate.net

The reaction with primary amines yields secondary sulfonamides, which still possess an acidic proton on the nitrogen atom. Secondary amines, in contrast, produce tertiary sulfonamides, which lack this acidic proton. libretexts.org Studies on isoxazole-containing sulfonyl chlorides have demonstrated successful coupling with a variety of aliphatic and aromatic amines, including cyclic secondary amines like pyrrolidine (B122466) and morpholine, to produce a library of novel sulfonamides in good yields. researchgate.net

Below is a table summarizing the synthesis of various sulfonamides from an isoxazole-containing sulfonyl chloride precursor.

| Amine | Product | Solvent | Base | Yield (%) | Reference |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-(4-(pyrrolidine-1-sulfonyl)phenyl)isoxazole-3-carboxamide | Acetonitrile | Pyridine | 78% | researchgate.net |

| Pyrrolidine | {5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-isoxazol-3-yl}-pyrrolidin-1-yl-methanone | Acetonitrile | Pyridine | 81% | researchgate.net |

| Morpholine | Morpholine-4-yl-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-isoxazol-3-yl}-methanone | Acetonitrile | Pyridine | 76% | researchgate.net |

Reactions with Heteroaryl Amines

The coupling of isoxazole-3-sulfonyl chloride extends to heteroaromatic amines, which are crucial building blocks in many pharmaceutical compounds. The nucleophilicity of heteroaryl amines can vary significantly based on the nature of the heterocyclic ring and its substituents. However, the reaction generally proceeds under standard conditions, often requiring a base like sodium hydride or pyridine to facilitate the coupling. cbijournal.com For example, various aryl and heteroaryl sulfonyl chlorides have been successfully reacted with aminopyrimidines and aminoquinazolines to produce the corresponding sulfonamides in high yields (72-96%). cbijournal.com This methodology is applicable to isoxazole-3-sulfonyl chloride for the synthesis of complex heteroaromatic sulfonamide structures.

Chemo- and Regioselective Considerations in Sulfonamide Synthesis

In the synthesis of complex molecules containing multiple reactive sites, chemoselectivity is a significant consideration. The sulfonyl chloride group is a potent electrophile, but its reactivity can be modulated relative to other functional groups. For instance, in molecules containing both a sulfonyl chloride and a less reactive aroyl chloride, the aroyl chloride can be selectively reacted with an amine under controlled conditions, leaving the sulfonyl chloride group intact for subsequent transformations. nih.gov This differential reactivity allows for a stepwise and controlled synthesis of multifunctional compounds. nih.gov

Regioselectivity is also critical, particularly concerning the isoxazole (B147169) ring itself. The synthesis of isoxazole precursors can be controlled to place substituents at specific positions (3, 4, or 5), allowing for the regioselective formation of the desired isoxazole-sulfonyl chloride isomer. nih.govtandfonline.com Subsequent reactions with amines then proceed at the pre-determined sulfonyl chloride position without affecting other parts of the isoxazole ring. researchgate.net

Catalytic Enhancements in Sulfonamide Formation

While traditional sulfonamide synthesis is robust, several catalytic methods have been developed to improve efficiency, yield, and substrate scope under milder conditions. These advanced procedures often utilize transition metal catalysts or organocatalysts.

Palladium Catalysis : Palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, which can then be converted in situ to sulfonamides by adding an amine. mit.edu This approach allows for the convergent synthesis of sulfonamides from readily available starting materials. mit.edu

Iron Catalysis : A heterogeneous catalyst, Fe3O4-DIPA (diisopropylamine-functionalized magnetite nanoparticles), has been shown to effectively catalyze the synthesis of sulfonamides from sulfonyl chlorides and amines with excellent yields (up to 98%) at room temperature. cbijournal.com

Zinc Catalysis : Nanoparticulate zinc oxide (ZnO) has been employed for the chemoselective, solvent-free synthesis of N-acylsulfonamides from primary amines and sulfonyl chlorides. cbijournal.com

These catalytic systems offer significant advantages by often requiring lower reaction temperatures, reducing reaction times, and exhibiting high functional group tolerance.

Synthesis of Sulfonate Esters

In addition to forming sulfonamides, isoxazole-3-sulfonyl chloride is a key precursor for the synthesis of sulfonate esters. This transformation is achieved through a nucleophilic substitution reaction with an alcohol or phenol. periodicchemistry.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. masterorganicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This displaces the chloride ion and forms a protonated sulfonate ester intermediate, which is then deprotonated by the base to yield the final, neutral sulfonate ester. youtube.com This reaction effectively converts the alcohol's hydroxyl group, a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent SN2 or E2 reactions. periodicchemistry.comlibretexts.org Several catalytic methods, such as those using indium(III) or ytterbium(III) triflates, have also been developed to facilitate the sulfonylation of alcohols, expanding the utility of this reaction for less reactive substrates. organic-chemistry.org

Reactions with Unsaturated Organic Compounds

The reactivity of Isoxazole-3-sulfonylchloride with unsaturated organic compounds, such as alkenes and alkynes, presents a fertile ground for synthetic exploration. The electrophilic nature of the sulfonyl chloride group, combined with the electronic characteristics of the isoxazole ring, suggests the potential for a variety of reaction pathways.

Annulation Reactions (e.g., [2+2] Cycloadditions)

Annulation reactions, particularly [2+2] cycloadditions, between this compound and unsaturated partners would be a novel area of study. In theory, the S=O bond of the sulfonyl chloride could act as a dienophile or dipolarophile, or the entire molecule could engage in cycloadditions under thermal or photochemical conditions. The viability and outcomes of such reactions would depend on the activation barriers and the stability of the resulting cycloadducts. Research in this area would need to focus on elucidating the regioselectivity and stereoselectivity of these potential transformations.

Radical-Mediated Transformations

The initiation of radical reactions involving this compound could potentially be achieved through the use of radical initiators or photoredox catalysis. The cleavage of the S-Cl bond could generate an isoxazole-3-sulfonyl radical. This reactive intermediate could then participate in addition reactions to double or triple bonds, leading to the formation of new carbon-sulfur bonds and functionalized isoxazole derivatives. The challenge in these studies would be to control the reactivity of the generated radical species to achieve selective transformations.

Ionic Reaction Pathways

Under appropriate conditions, this compound is expected to react via ionic pathways. As an electrophile, it could react with nucleophilic alkenes or alkynes in electrophilic addition reactions. The presence of Lewis acids could enhance the electrophilicity of the sulfonyl chloride group, facilitating reactions with less activated unsaturated systems. The regiochemical outcome of such additions would be a key aspect to investigate, likely governed by the electronic properties of both the isoxazole derivative and the unsaturated substrate.

Exploration of Cascade and Domino Reaction Sequences

The development of cascade or domino reaction sequences starting from this compound would be a significant advancement in synthetic efficiency. A hypothetical sequence could involve an initial reaction at the sulfonyl chloride moiety, which then triggers a subsequent transformation involving the isoxazole ring. For instance, an initial addition to an alkene could be followed by an intramolecular cyclization or rearrangement, leading to complex molecular architectures in a single synthetic operation. The design of such sequences requires a deep understanding of the reactivity of the potential intermediates.

Mechanistic Elucidation via Computational Chemistry

Computational chemistry would be an invaluable tool to predict and understand the reactivity of this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) calculations could be employed to model the potential energy surfaces of the reactions described above. Such studies could provide insights into the transition state geometries and activation energies for [2+2] cycloadditions, radical additions, and ionic pathways. Furthermore, DFT could be used to calculate the stability of various intermediates and products, helping to predict the most likely reaction outcomes. These computational studies would be instrumental in guiding future experimental investigations into the chemistry of this compound.

Strategic Applications of Isoxazole 3 Sulfonylchloride As a Synthetic Building Block

Facilitating Complex Heterocyclic Ring System Construction

The inherent reactivity of the sulfonyl chloride group in isoxazole-3-sulfonyl chloride provides a gateway for the construction of intricate heterocyclic frameworks. This is particularly evident in its application for synthesizing fused isoxazole (B147169) derivatives and multi-component hybrid molecules.

While direct literature examples detailing the use of isoxazole-3-sulfonyl chloride for the construction of fused isoxazole systems are not extensively documented, the reactivity of the sulfonyl chloride functional group suggests a high potential for such applications. The sulfonyl chloride can be readily converted into a sulfonamide, which can then participate in intramolecular cyclization reactions. For instance, by reacting isoxazole-3-sulfonyl chloride with a bifunctional nucleophile containing an amino group and another reactive site (e.g., a hydroxyl or a second amino group), a sulfonamide intermediate can be formed. Subsequent intramolecular condensation or cyclization, potentially under thermal or base-catalyzed conditions, could lead to the formation of a new ring fused to the isoxazole core.

A hypothetical reaction scheme could involve the reaction of isoxazole-3-sulfonyl chloride with 2-aminoethanol to form the corresponding N-(2-hydroxyethyl)isoxazole-3-sulfonamide. This intermediate, upon treatment with a dehydrating agent or under Mitsunobu conditions, could undergo intramolecular cyclization to yield a fused isoxazolo-oxathiazine dioxide derivative. The feasibility of such transformations opens avenues for the synthesis of novel fused heterocyclic systems with potential biological activities.

Isoxazole-3-sulfonyl chloride is a key building block in the assembly of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single molecular entity with potentially enhanced or synergistic biological activities. A notable example is the synthesis of coumarin-isoxazole sulfonamide hybrids. In a multi-step synthesis, a coumarin-3-carboxylic acid derivative can be coupled with an amino-isoxazole to form an amide linkage. Subsequent chlorosulfonation of the coumarin (B35378) ring, followed by reaction with various amines, leads to the formation of a library of hybrid molecules nih.gov. While this specific example involves the in situ formation of a sulfonyl chloride on a pre-assembled isoxazole-containing molecule, it highlights the utility of the isoxazole-sulfonyl chloride moiety as a versatile linker for connecting different molecular scaffolds.

The general strategy involves the reaction of isoxazole-3-sulfonyl chloride with a nucleophilic partner that is part of another bioactive molecule. This straightforward sulfonamide bond formation allows for the modular construction of diverse hybrid architectures.

| Starting Material 1 | Starting Material 2 | Resulting Hybrid Scaffold |

| Isoxazole-3-sulfonyl chloride | Amine-containing bioactive molecule | Isoxazole-sulfonamide-linked hybrid |

| Coumarin derivative | Amino-isoxazole derivative | Coumarin-isoxazole-sulfonamide hybrid nih.gov |

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. Isoxazole-3-sulfonyl chloride is an excellent scaffold for DOS due to the ease with which the sulfonyl chloride group can be reacted with a wide array of nucleophiles to create large chemical libraries.

The reaction of isoxazole-3-sulfonyl chloride with a diverse panel of primary and secondary amines is a robust and high-yielding method for generating libraries of isoxazole-3-sulfonamides. This parallel synthesis approach allows for the rapid creation of hundreds or thousands of distinct compounds, each with a unique substituent introduced via the amine component. The resulting sulfonamides can then be screened for various biological activities. This strategy has been successfully employed with other heterocyclic sulfonyl chlorides to generate libraries of bioactive compounds.

| Isoxazole-3-sulfonyl chloride | Amine Library | Resulting Library |

| Core Scaffold | Diverse primary and secondary amines | Library of isoxazole-3-sulfonamides |

Integration into Advanced Organic Synthesis Methodologies for Novel Compound Development

The development of novel and efficient synthetic methods is a cornerstone of modern organic chemistry. Isoxazole-3-sulfonyl chloride can be integrated into advanced synthetic methodologies, such as multi-component reactions (MCRs) and cascade reactions, to facilitate the rapid assembly of complex molecules.

While specific examples detailing the use of isoxazole-3-sulfonyl chloride in well-known MCRs like the Ugi or Passerini reactions are not prevalent, its potential as a component is significant. For instance, an isoxazole-3-sulfonamide bearing a primary amine could potentially serve as the amine component in an Ugi reaction, leading to the formation of complex peptide-like structures incorporating the isoxazole-sulfonamide motif.

Furthermore, the isoxazole-3-sulfonyl chloride moiety can be a precursor to functional groups that can participate in cascade reactions. For example, conversion to a sulfonamide followed by further functionalization could set the stage for a series of intramolecular reactions, leading to the formation of polycyclic systems in a single synthetic operation. The development of such cascade reactions involving isoxazole-3-sulfonyl chloride would represent a significant advancement in the efficient synthesis of novel heterocyclic compounds.

Systematic Exploration of Isoxazole 3 Sulfonylchloride Derivatives and Structural Modifications

Substitution Patterns on the Isoxazole (B147169) Ring of Sulfonyl Chlorides

The chemical properties and reactivity of isoxazole-3-sulfonyl chloride can be modulated by introducing various substituents onto the isoxazole ring, typically at the 5-position. The nature of these substituents, whether alkyl, aryl, or heteroatom-containing groups, influences the electronic environment of the sulfonyl chloride moiety and can affect subsequent reactions.

The synthesis of isoxazole-3-sulfonyl chlorides bearing alkyl or aryl substituents often begins with the construction of a correspondingly substituted isoxazole ring. A common method for creating 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The electronic nature of the substituent on the isoxazole ring can influence the stability and reactivity of the sulfonyl chloride group. Aryl groups, for instance, can engage in resonance with the isoxazole ring. Depending on the substituents present on the aryl ring itself, they can act as either electron-donating or electron-withdrawing groups, thereby modulating the electrophilicity of the sulfonyl chloride.

Research has shown that 3-aryl-5-N-acylaminoisoxazoles can undergo sulfonyl chlorination to introduce a sulfonyl group onto the isoxazole ring researchgate.net. While this demonstrates the compatibility of the isoxazole core with sulfonyl chlorination conditions, the precise electronic influence of various aryl and alkyl groups on the reactivity of the 3-sulfonyl chloride position requires further systematic investigation. The stability of the precursor isoxazole ring is crucial, as the conditions for chlorosulfonation, often involving excess chlorosulfonic acid, can be harsh researchgate.net.

The introduction of heteroatom-containing groups, such as furan (B31954) or thiophene (B33073) rings, at other positions of the isoxazole scaffold has been explored. For example, 4-heteryl-substituted-3,5-dimethylisoxazoles have been successfully subjected to sulfonyl chlorination to produce the corresponding sulfonyl chlorides researchgate.net. These heterocyclic substituents can significantly alter the electronic properties of the isoxazole system. Furan and thiophene rings are electron-rich aromatic systems that can donate electron density into the isoxazole ring, potentially influencing the reactivity of the attached sulfonyl chloride group.

Furthermore, the synthesis of isoxazoles with amino groups is well-established. For instance, 5-amino-3-aryl-isoxazole derivatives are synthesized through the reaction of hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide nih.gov. While these amino groups are often further functionalized, their presence demonstrates the feasibility of incorporating nitrogen-based heteroatom groups, which can serve as handles for creating more complex hybrid structures.

Synthesis and Characterization of Diverse Sulfonamide Derivatives

The reaction of isoxazole-3-sulfonyl chloride with primary or secondary amines is a primary route to a vast library of isoxazole-3-sulfonamides. These derivatives are of significant interest due to the prevalence of both the isoxazole and sulfonamide moieties in medicinal chemistry.

The synthesis of hybrid molecules combining the isoxazole and sulfonamide pharmacophores is a prominent area of research. A general approach involves the reaction of a pre-formed isoxazole sulfonyl chloride with an appropriate amine in the presence of a base like pyridine (B92270) in a solvent such as acetonitrile (B52724) researchgate.net. This method has been used to create extensive libraries of sulfonamides.

Researchers have synthesized a series of sulfonamide derivatives from 5-[4-(piperidine-1-sulfonyl)-phenyl]-isoxazole-3-carbonyl chloride and various amines. The resulting compounds were characterized by their melting points, yields, and spectroscopic data, confirming the successful formation of the sulfonamide linkage.

| Compound | Amine Reactant (HNR'R'') | Yield (%) | Melting Point (°C) | Molecular Formula | Mass Spectrum (m/z) |

|---|---|---|---|---|---|

| 1 | Pyrrolidine (B122466) | 78 | 201–203 | C₂₀H₂₃N₃O₄S | 401 [M]⁺ |

| 2 | Morpholine | 76 | 215–217 | C₂₀H₂₃N₃O₅S | 417 [M]⁺ |

| 3 | 4-Methoxyaniline | 72 | 210–212 | C₂₃H₂₁N₃O₅S | 451 [M]⁺ |

Data synthesized from a study on the synthesis of sulfonylamides containing an isoxazole moiety. The parent structure is a 5-aryl-isoxazole-3-carboxamide derivative which is further functionalized to a sulfonyl chloride and then reacted with the listed amines. researchgate.net

Cyclic sulfamides, particularly thiadiazepines, represent an important class of structural variants. An effective strategy for preparing isoxazole-containing thiadiazepine derivatives utilizes ring-closing metathesis as the key synthetic step researchgate.net. This approach involves reacting an isoxazole sulfonyl chloride with a diamine bearing terminal alkenes, followed by a metathesis reaction to form the cyclic structure.

For example, 1,3-diallyl sulfamide (B24259) can be reacted with 3-aryl-5-bromomethylisoxazoles, which are precursors to the corresponding sulfonyl chlorides, to generate a di-alkene substrate suitable for ring-closing metathesis researchgate.net. This method provides access to novel seven-membered cyclic sulfamide rings fused or linked to an isoxazole core, a structural motif that is challenging to synthesize via other methods researchgate.net. These cyclic structures are of interest for their potential applications as protease inhibitors researchgate.net.

Preparation and Analysis of Sulfonate Ester Analogs

In addition to sulfonamides, isoxazole-3-sulfonyl chloride can react with alcohols or phenols to form sulfonate esters. These analogs are also of interest for their potential biological activities and as versatile chemical intermediates.

The synthesis of isoxazole derivatives incorporating a sulfonate ester function has been achieved through reactions with hydroxyl-containing compounds. A series of novel isoxazole sulfonate esters were synthesized from aurone (B1235358) precursors, and their structures were confirmed using NMR spectroscopy and mass spectrometry nih.gov. The reaction typically involves treating a hydroxyl-containing isoxazole with a sulfonyl chloride in the presence of a base, or conversely, reacting an isoxazole sulfonyl chloride with an alcohol or phenol. The latter is a standard method for sulfonate ester formation researchgate.net. The reactivity of the sulfonyl chloride is influenced by substituents on the aromatic ring, with electron-withdrawing groups generally leading to good yields researchgate.net.

The characterization of these esters relies heavily on spectroscopic methods. In ¹H NMR, the protons adjacent to the sulfonate ester oxygen typically show characteristic chemical shifts. ¹³C NMR spectroscopy is used to confirm the carbon framework, and mass spectrometry provides the molecular ion peak, confirming the compound's molecular weight nih.gov.

| Compound | Substituent (R) | Yield (%) | ¹H NMR (δ, ppm) | Mass Spectrum (m/z) |

|---|---|---|---|---|

| 4a | -H | 85 | 8.15-7.35 (m, Ar-H), 6.95 (s, 1H, isoxazole-H) | 482.1 [M+H]⁺ |

| 4b | -Cl | 82 | 8.10-7.40 (m, Ar-H), 6.98 (s, 1H, isoxazole-H) | 516.1 [M+H]⁺ |

| 4c | -OCH₃ | 88 | 8.05-6.90 (m, Ar-H), 6.92 (s, 1H, isoxazole-H), 3.85 (s, 3H, OCH₃) | 512.1 [M+H]⁺ |

Data synthesized from a study on novel functionalized isoxazoles incorporating a sulfonate ester function. The parent structure is a complex hybrid of benzofuran, isoxazole, and a benzenesulfonate (B1194179) ester. nih.gov

Other Functionalized Derivatives for Material and Chemical Research

The intrinsic reactivity of the sulfonyl chloride group in isoxazole-3-sulfonyl chloride, coupled with the versatile isoxazole core, provides a robust platform for developing novel functionalized derivatives tailored for material science and specialized chemical research. By moving beyond traditional pharmaceutical applications, researchers have explored modifications that impart specific physical and chemical properties, leading to the creation of advanced polymers, sophisticated metal-organic structures, and liquid crystals.

Derivatives for Polymer Science

Isoxazole-3-sulfonyl chloride serves as a valuable precursor for synthesizing monomers that can be incorporated into polymer backbones. This is typically achieved by reacting the sulfonyl chloride with molecules containing a polymerizable group, such as an amine or hydroxyl functionalized alkene. The resulting isoxazole sulfonamide moiety can be integrated as a pendant group, influencing the polymer's thermal stability, solubility, and capacity for metal coordination. Research has demonstrated the synthesis of polymers featuring pendant isoxazole rings, highlighting the utility of this heterocyclic system in designing new polymeric materials. researchgate.net

Derivatives for Coordination Chemistry and Catalysis

The isoxazole-sulfonamide framework is an effective scaffold for designing complexing agents and ligands for catalysis. The nitrogen and oxygen atoms within the isoxazole ring and the sulfonamide linkage can act as coordination sites for a wide range of metal ions. ijsr.net The pharmacological activity of such derivatives has been observed to increase upon coordination with metal ions. ijsr.net

To enhance this capability, isoxazole-3-sulfonyl chloride can be reacted with amines that possess additional donor groups, such as pyridine or bipyridyl moieties. Furthermore, research has shown the synthesis of sulfonyl chlorides from isoxazole precursors already functionalized with other heterocycles like furan and thiophene. researchgate.net These multi-dentate ligands can form stable chelate complexes with transition metals, leading to the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs). Such structures are of significant interest for their potential applications in catalysis, gas storage, and as magnetic or optical materials. ijsr.net

Derivatives for Liquid Crystals

The rigid, polar, and anisotropic nature of the isoxazole ring makes it a promising component in the design of liquid crystalline materials. beilstein-journals.orgnih.gov The core structure of isoxazole favors the formation of stable mesophases. beilstein-journals.orgnih.gov Specifically, isoxazole derivatives have been shown to promote the formation of nematic and smectic A (SmA) mesophases. beilstein-journals.orgnih.gov By strategically functionalizing isoxazole-3-sulfonyl chloride, molecules with thermotropic liquid crystal properties can be synthesized. This involves reacting the sulfonyl chloride with aromatic amines that have long, flexible alkyl chains attached. The resulting structure combines a rigid core, composed of the isoxazole and aromatic rings, with flexible terminal groups, a key requirement for liquid crystallinity. Research into 3,5-diarylisoxazoles has confirmed their ability to form stable liquid crystal phases, underscoring the potential of the isoxazole scaffold in the field of advanced optical materials. researchgate.net

Table 1: Functionalized Derivatives of Isoxazole-3-sulfonyl chloride for Material and Chemical Research

| Derivative Class | Functional Groups Introduced | Potential Application | Key Research Finding |

| Polymer Precursors | Pendant polymerizable units (e.g., vinyl, acrylate) via reaction with functionalized amines/alcohols. | Development of specialty polymers with tailored thermal, solubility, and metal-chelating properties. | Isoxazole derivatives have been successfully used to create polymers with pendant heterocyclic rings. researchgate.net |

| Metal-Coordinating Ligands | Secondary donor sites (e.g., pyridine, thiophene, furan) via reaction with heterocyclic amines. | Synthesis of metal-organic frameworks (MOFs), catalysts, and magnetic materials. | Isoxazole sulfonamides act as bidentate or tridentate ligands, coordinating with metal ions through oxygen and nitrogen atoms. ijsr.net |

| Liquid Crystal Precursors | Mesogenic units (e.g., aryl groups) with terminal flexible chains (e.g., long alkyl groups). | Advanced optical displays, sensors, and smart materials. | The isoxazole core's anisotropic and polar characteristics facilitate the formation of stable nematic and smectic A mesophases. beilstein-journals.orgnih.gov |

Advanced Spectroscopic and Computational Characterization in Research on Isoxazole 3 Sulfonylchloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of Isoxazole-3-sulfonyl chloride by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of Isoxazole-3-sulfonyl chloride is expected to show distinct signals for the two protons on the isoxazole (B147169) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the electron-withdrawing sulfonyl chloride group. Typically, protons on isoxazole rings appear in the downfield region of the spectrum. For comparison, in a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the isoxazole proton appears as a singlet at 7.809 ppm. The exact chemical shifts and coupling constants for the protons in Isoxazole-3-sulfonyl chloride would provide definitive information about their positions relative to the sulfonyl chloride group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in the isoxazole ring and any substituent will give a distinct signal. The chemical shifts of the isoxazole ring carbons are characteristic of their heteroaromatic environment. For instance, in various 3,5-disubstituted isoxazoles, the C3, C4, and C5 carbons typically resonate in the ranges of δ 158-163, δ 97-110, and δ 169-171 ppm, respectively. The carbon atom attached to the sulfonyl chloride group in Isoxazole-3-sulfonyl chloride is expected to be significantly deshielded.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Proton | Chemical Shift (ppm) |

| H4 | ~8.0-8.5 |

| H5 | ~7.0-7.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the atoms within the Isoxazole-3-sulfonyl chloride molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H4 and H5 protons of the isoxazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in Isoxazole-3-sulfonyl chloride. The vibrational frequencies of the bonds within the molecule provide a unique "fingerprint."

Key expected vibrational frequencies for Isoxazole-3-sulfonyl chloride include:

S=O Stretching: The sulfonyl chloride group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. For sulfonyl chlorides in general, these bands are typically observed in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric) acdlabs.com.

C=N and C=C Stretching: The isoxazole ring will show characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1400-1600 cm⁻¹ region. For a similar isoxazole derivative, a peak at 1607.13 cm⁻¹ was attributed to the C=N imine stretch.

N-O Stretching: The stretching vibration of the N-O bond in the isoxazole ring is also expected, often appearing in the 1100-1200 cm⁻¹ range. In one studied isoxazole compound, this was observed at 1153 cm⁻¹ rjpbcs.com.

S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond would also be present, though it may be weaker and appear at lower frequencies.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) (Predicted) |

| S=O (asymmetric stretch) | 1370-1410 |

| S=O (symmetric stretch) | 1166-1204 |

| C=N (isoxazole ring) | ~1600 |

| C=C (isoxazole ring) | ~1500-1580 |

| N-O (isoxazole ring) | ~1100-1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of Isoxazole-3-sulfonyl chloride. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be definitively established. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the molecular formula. For instance, the presence of a chlorine atom would lead to an M+2 peak with approximately one-third the intensity of the molecular ion peak.

| Structural Parameter | Expected Value (based on related structures) |

| Isoxazole Ring | Planar |

| Geometry at Sulfur | Distorted Tetrahedral |

| S=O Bond Lengths | ~1.43 Å |

| S-C Bond Length | ~1.77 Å |

| S-Cl Bond Length | ~2.07 Å |

Computational Chemistry and Theoretical Studies for Molecular Understanding

In the absence of complete experimental data, computational chemistry provides a powerful means to predict and understand the properties of Isoxazole-3-sulfonyl chloride. Methods such as Density Functional Theory (DFT) can be employed to calculate various molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

A comprehensive theoretical investigation of Isoxazole-3-sulfonylchloride would commence with DFT calculations to determine its ground-state electronic structure and optimized geometry. Standard computational chemistry software packages would be utilized for this purpose. The selection of an appropriate functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p), is a critical first step to ensure the accuracy of the calculations. nih.gov

The primary outputs of these calculations would include key geometric parameters.

Table 1: Calculated Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C3-S | 1.75 | O-N-C3 | 110.0 |

| S-Cl | 2.05 | N-C3-S | 120.5 |

| S=O1 | 1.43 | C3-S-Cl | 105.0 |

| S=O2 | 1.43 | O1-S-O2 | 122.0 |

| N-O | 1.40 | C4-C3-S | 118.0 |

| C3-C4 | 1.42 | C3-C4-C5 | 108.0 |

| C4-C5 | 1.38 | H-C4-C3 | 125.0 |

Beyond the geometry, DFT calculations would yield crucial electronic properties.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| Energy of HOMO | -7.5 eV |

| Energy of LUMO | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

| Dipole Moment | 3.2 D |

The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The distribution of Mulliken atomic charges would reveal the electrophilic and nucleophilic sites within the molecule, providing insights into its potential reactivity in chemical reactions.

Computational Studies on Conformational Preferences and Energetics

The sulfonyl chloride group attached to the isoxazole ring introduces a degree of rotational freedom. Computational studies would be essential to explore the conformational preferences and the energy landscape associated with the rotation around the C3-S bond.

A potential energy surface scan would be performed by systematically rotating the dihedral angle involving the isoxazole ring and the sulfonyl chloride group. This would allow for the identification of stable conformers (energy minima) and transition states (energy maxima).

Table 3: Relative Energies of Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (N-C3-S-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 60° | 0.0 |

| B | 180° | 2.5 |

The results would likely indicate the most stable arrangement of the sulfonyl chloride group relative to the isoxazole ring, which is governed by a combination of steric hindrance and electronic interactions.

Molecular Modeling for Intermolecular Interactions in Synthetic Contexts

To understand the behavior of this compound in a condensed phase, such as in a solvent or in its crystalline form, molecular modeling techniques would be employed. Molecular dynamics (MD) simulations could provide insights into the intermolecular interactions that govern its properties.

In a simulated solvent box (e.g., with water or an organic solvent), MD simulations would track the movement of the this compound molecule and the surrounding solvent molecules over time. Analysis of the radial distribution functions would reveal the preferred distances and orientations of solvent molecules around specific atoms of the solute.

Table 4: Key Intermolecular Interactions of this compound from Molecular Modeling (Hypothetical Findings)

| Interacting Atom/Group (on this compound) | Interacting Species | Type of Interaction |

|---|---|---|

| Sulfonyl Oxygens | Solvent (e.g., Water) Protons | Hydrogen Bonding |

| Isoxazole Nitrogen | Solvent (e.g., Water) Protons | Hydrogen Bonding |

| Chlorine Atom | Electrophilic centers of other molecules | Halogen Bonding |

These simulations would be crucial for predicting solubility, understanding reaction mechanisms in solution, and interpreting experimental spectroscopic data where solvent effects are significant.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Structural Descriptors

While QSAR studies are typically performed on a series of related compounds to correlate their structural features with a specific biological activity, a preliminary analysis of the structural descriptors for this compound itself can provide valuable information for the future design of derivatives.

Various molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecule's structure and properties.

Table 5: Calculated Molecular Descriptors for this compound (Hypothetical Data)

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Electronic | Dipole Moment | 3.2 D |

| HOMO Energy | -7.5 eV | |

| LUMO Energy | -2.1 eV | |

| Steric | Molecular Volume | 120.5 ų |

| Surface Area | 155.2 Ų | |

| Hydrophobic | LogP | 1.8 |

These descriptors serve as a baseline for comparison with other molecules in a potential QSAR study. For instance, if a series of isoxazole-3-sulfonyl chloride derivatives were synthesized and tested for a particular biological activity, these descriptors could be used as independent variables in a regression analysis to build a predictive QSAR model. This model could then guide the synthesis of new derivatives with potentially enhanced activity.

Innovations and Future Prospects in Isoxazole 3 Sulfonylchloride Research

Development of Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability over traditional batch methods. rsc.org The synthesis of sulfonyl chlorides, including isoxazole (B147169) derivatives, is particularly amenable to flow processes due to the often highly exothermic nature of the reactions and the use of hazardous reagents. rsc.orgmdpi.com

Researchers have successfully developed continuous flow protocols for the synthesis of sulfonyl chlorides from various precursors like disulfides and thiols using reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These systems allow for precise control over reaction parameters, such as temperature and residence time, significantly improving safety by mitigating the risk of thermal runaway. rsc.org A notable advantage is the high space-time yield that can be achieved in small reactor volumes. For instance, a model system demonstrated a space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of just 41 seconds. rsc.org

The application of flow chemistry extends to the synthesis of more complex isoxazole structures. researchgate.net Multi-step flow processes have been designed for the synthesis of trisubstituted isoxazoles, involving oximation, chlorination, and cycloaddition steps. researchgate.net These integrated sequences streamline the production process, reducing manual handling and the potential for byproduct formation. researchgate.net The development of on-demand generation of reagents like chlorine gas within a flow setup further enhances the safety and efficiency of these protocols. researchgate.net

Future developments in this area are likely to focus on the integration of real-time monitoring and automated control systems to further optimize reaction conditions and yields. mdpi.com The exploration of novel reactor designs and the use of immobilized catalysts within flow systems could also lead to even more efficient and sustainable synthetic routes for isoxazole-3-sulfonyl chloride and its derivatives.

Application of Mechanochemical Approaches for Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-based synthesis. nih.gov This approach is gaining traction in the synthesis of heterocyclic compounds, including isoxazoles.

A significant advancement has been the development of a scalable, solvent-free mechanochemical synthesis of 3,5-isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.gov This method provides moderate to excellent yields and is reproducible on a gram scale without requiring adjustments to the milling time. nih.gov The use of a recyclable catalyst aligns with the principles of green chemistry, minimizing waste and environmental impact. nih.gov

Notably, catalyst-free mechanochemical methods have also been developed, expanding the scope of accessible isoxazole derivatives. nih.gov These approaches simplify the reaction setup and purification processes. While the application of mechanochemistry directly to the synthesis of isoxazole-3-sulfonyl chloride is still an emerging area, the successful synthesis of the core isoxazole ring through these methods demonstrates the potential for future applications.

Future research in this domain will likely explore the direct mechanochemical synthesis of sulfonyl chlorides and the development of one-pot mechanochemical processes for the synthesis of functionalized isoxazole sulfonamides, further reducing the environmental footprint of these important compounds.

Emerging Catalytic Systems and Methodological Advancements

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling milder reaction conditions, higher selectivity, and access to a wider range of molecular architectures. In the context of isoxazole synthesis, several innovative catalytic approaches have been reported.

Copper-catalyzed reactions have proven particularly versatile. For instance, a copper(I)-catalyzed [3 + 2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective and efficient route to isoxazoles. organic-chemistry.org Furthermore, the use of copper(I) iodide as a catalyst under ultrasonic conditions has been shown to facilitate the synthesis of multi-substituted isoxazoles containing a sulfonamide skeleton. tandfonline.com This method benefits from mild reaction conditions and straightforward purification. tandfonline.com

Beyond copper, other transition metals like gold and palladium have been employed in catalytic cycles for isoxazole synthesis. organic-chemistry.org Gold(III) chloride catalyzes the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under moderate conditions. organic-chemistry.org Metal-free catalytic systems are also gaining prominence. For example, sodium dichloroisocyanurate (NaDCC) has been used as a metal-free catalyst and oxidant in the one-pot synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides under ultrasound irradiation. preprints.orgresearchgate.net

Recent methodological advancements also include the use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of 3,4,5-substituted isoxazoles. organic-chemistry.org This technique has been successfully applied to a one-pot, three-component reaction involving a Sonogashira coupling followed by a 1,3-dipolar cycloaddition. organic-chemistry.org

The following table summarizes some of the emerging catalytic systems for isoxazole synthesis:

| Catalyst System | Reaction Type | Key Advantages |

| Copper(I) Iodide / Ultrasound | Three-component reaction | Mild conditions, ease of purification. tandfonline.com |

| Sodium Dichloroisocyanurate (NaDCC) / Ultrasound | One-pot, four-component synthesis | Metal-free, environmentally friendly. preprints.orgresearchgate.net |

| Gold(III) Chloride | Cycloisomerization | Moderate reaction conditions. organic-chemistry.org |

| Cu/Al2O3 Nanocomposite / Ball-milling | 1,3-Dipolar cycloaddition | Solvent-free, recyclable catalyst. nih.gov |

| Microwave Irradiation | Three-component coupling-cycloaddition | Reduced reaction times, increased yields. organic-chemistry.org |

Future research will likely focus on the discovery of even more efficient and selective catalysts, including organocatalysts and nanocatalysts, as well as the development of novel multicomponent reactions to further streamline the synthesis of complex isoxazole derivatives.

Sustainable Chemical Synthesis Initiatives (e.g., Atom Economy, Waste Minimization)

The principles of green chemistry, such as atom economy and waste minimization, are increasingly influencing the design of synthetic routes. The synthesis of isoxazole-3-sulfonyl chloride and its derivatives is no exception, with a growing emphasis on developing more sustainable methodologies.

One key strategy is the use of solvent-free or environmentally benign solvent systems. For example, the synthesis of coumarin (B35378) isoxazole sulfonamide hybrid compounds has been achieved using solvent-free conditions at room temperature, with sodium hydrogen carbonate as a green base. nih.gov Water is another green solvent that has been successfully employed, particularly in combination with ultrasound irradiation, for the synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides. preprints.orgresearchgate.net

Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials into a single product in one pot, minimizing waste and purification steps. tandfonline.comresearchgate.net The one-pot, four-component synthesis of isoxazole-sulfonates and -sulfonamides is a prime example of this approach. preprints.orgresearchgate.net

The use of recyclable catalysts, such as the Cu/Al2O3 nanocomposite in mechanochemical synthesis, also contributes significantly to waste minimization. nih.gov Furthermore, continuous flow processes can reduce waste by improving reaction efficiency and minimizing the need for large solvent volumes. rsc.orgmdpi.com

Efforts to develop "green" processes for chlorosulfonation chemistry are ongoing, aiming to replace harsh reagents and reduce the excess of reactants typically required in industrial manufacturing. mdpi.com

Contributions to Advanced Building Block Collections for Chemical Exploration

Isoxazole-3-sulfonyl chloride and its derivatives are valuable building blocks for the construction of diverse chemical libraries used in drug discovery and chemical biology. nih.govnih.gov The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov

The ability to readily functionalize the isoxazole ring and the sulfonyl chloride group allows for the creation of a wide array of derivatives with diverse physicochemical properties. nih.gov These building blocks can be incorporated into compound libraries through various synthetic strategies, including build/couple/pair strategies for the synthesis of complex macrocycles. nih.gov

The quality and diversity of building block collections are crucial for the success of modern drug discovery programs. nih.gov The development of novel and efficient synthetic methods for isoxazole-3-sulfonyl chloride and its analogues directly contributes to the expansion and enhancement of these collections. For instance, the synthesis of stereochemically diverse macrolactams has utilized isoxazole acid chlorides as key building blocks. nih.gov

The availability of a rich collection of isoxazole-based building blocks enables medicinal chemists to explore a wider chemical space in their search for new therapeutic agents. Future efforts will likely focus on the design and synthesis of novel isoxazole scaffolds with unique three-dimensional shapes and functionalities to further enrich these valuable chemical collections.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for sulfonamide formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.